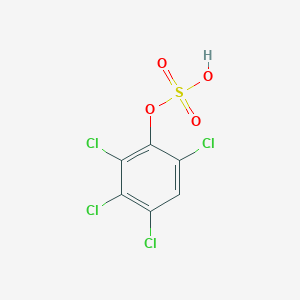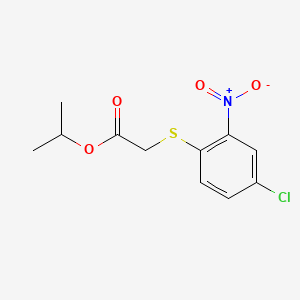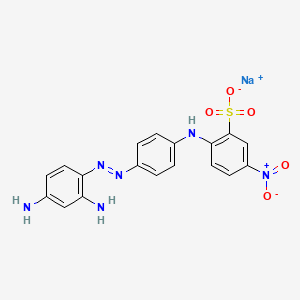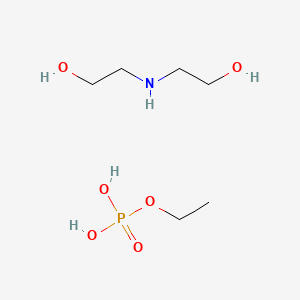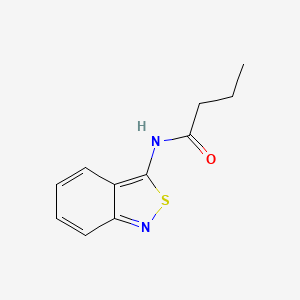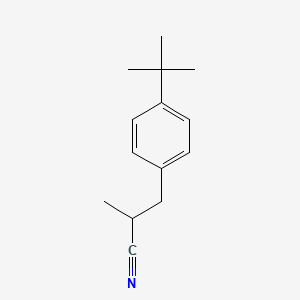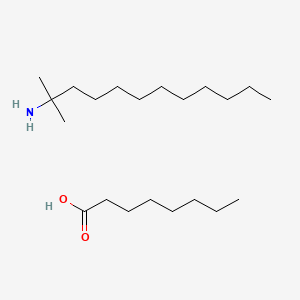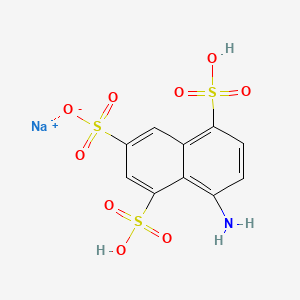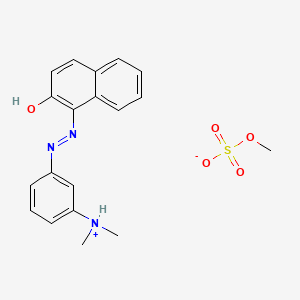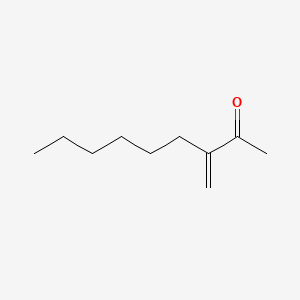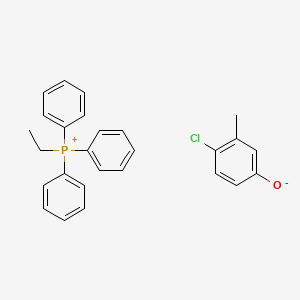
5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid: is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound has a molecular formula of C12H20N2O3 and a molecular weight of 240.2988 g/mol . It is characterized by the presence of an ethyl group and a 1-ethyl-2-methylpropyl group attached to the barbituric acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid typically involves the alkylation of barbituric acid derivatives. One common method includes the bromination of diethyl ethylmalonate, followed by alkylation and cyclization . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid is used as a precursor for the synthesis of various derivatives and as a reagent in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors .
Medicine: Medically, derivatives of barbituric acid, including this compound, are explored for their sedative and hypnotic properties. They are used in the development of anesthetics and anticonvulsants .
Industry: In the industrial sector, this compound is used in the manufacture of pharmaceuticals and as an intermediate in the production of other chemicals .
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects . This interaction modulates chloride ion channels, resulting in hyperpolarization of neurons and decreased neuronal excitability .
Comparaison Avec Des Composés Similaires
Phenobarbital: Another barbituric acid derivative with similar sedative properties.
Amobarbital: Known for its use as a sedative and hypnotic.
Butabarbital: Used for its sedative effects and similar mechanism of action.
Uniqueness: 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other barbiturates .
Propriétés
Numéro CAS |
95046-31-4 |
|---|---|
Formule moléculaire |
C12H20N2O3 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
5-ethyl-5-(2-methylpentan-3-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-8(7(3)4)12(6-2)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17) |
Clé InChI |
MXXWTDJMNCLMLK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)C)C1(C(=O)NC(=O)NC1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
